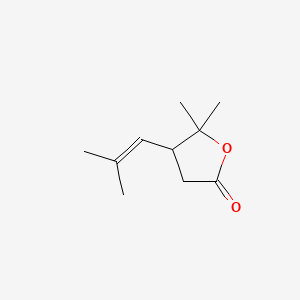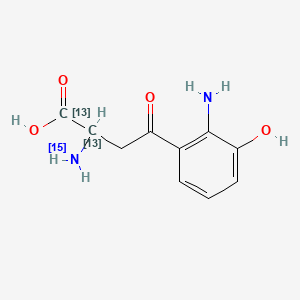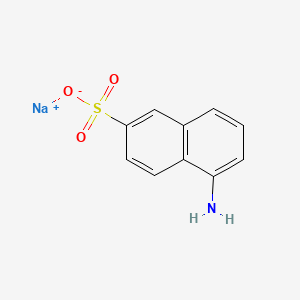
N,alpha-Dimethyl-d3-1,4-cyclohexadiene-1-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7beta-Hydroxy cholesterol 3beta-acetate is a biochemical compound with the molecular formula C29H48O3 and a molecular weight of 444.69 . It is a derivative of cholesterol, specifically modified to include a hydroxyl group at the 7beta position and an acetate group at the 3beta position. This compound is primarily used in research settings, particularly in the fields of proteomics and lipidomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 7beta-Hydroxy cholesterol 3beta-acetate typically involves the enzymatic hydroxylation of 3beta-cholesterol acetate. The process includes dissolving 3beta-cholesterol acetate in a cosolvent and then subjecting it to hydroxylation using specific enzymes . This method is favored for its efficiency and environmental benefits, as it avoids the use of harsh chemicals and complex synthesis operations .
Industrial Production Methods: While the enzymatic method is commonly used in research laboratories, industrial production may involve more scalable techniques. These methods focus on optimizing reaction conditions to achieve high yields and purity, ensuring the compound is suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 7beta-Hydroxy cholesterol 3beta-acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7beta position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, converting it back to a simpler cholesterol derivative.
Substitution: The acetate group at the 3beta position can be substituted with other functional groups, altering the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acetic anhydride (Ac2O) and pyridine are employed for acetylation reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-keto derivatives, while reduction can produce dehydroxylated cholesterol .
Applications De Recherche Scientifique
7beta-Hydroxy cholesterol 3beta-acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7beta-Hydroxy cholesterol 3beta-acetate involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The hydroxyl group at the 7beta position allows the compound to participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the acetate group at the 3beta position can modulate the compound’s solubility and membrane affinity, affecting its biological activity .
Comparaison Avec Des Composés Similaires
7beta-Hydroxycholesterol: Lacks the acetate group at the 3beta position, making it less soluble in organic solvents.
3beta-Hydroxycholest-5-en-7-one: An oxidized derivative with a ketone group at the 7 position, differing in its reactivity and biological effects.
Cholesteryl acetate: A simpler derivative with only an acetate group at the 3beta position, lacking the hydroxyl group at the 7beta position.
Uniqueness: 7beta-Hydroxy cholesterol 3beta-acetate is unique due to its dual functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and acetate groups allows for versatile chemical modifications and interactions with biological systems, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C29H48O3 |
|---|---|
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
[(3S,7R,8S,9R,10R,13R,14R,17S)-7-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-27,31H,7-16H2,1-6H3/t19-,22-,23-,24+,25+,26-,27-,28-,29+/m0/s1 |
Clé InChI |
QRSNTERZEKNKIZ-PJCLOBKESA-N |
SMILES isomérique |
C[C@@H](CCCC(C)C)[C@@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















